N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
“N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that has been studied for its potential therapeutic effects .
Synthesis Analysis
The synthesis of this compound involves the design and creation of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives. These derivatives contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2. A microwave technique is used as a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Synthesis and Biological Activities
N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide and its derivatives have been extensively studied for their synthesis and potential biological activities. One study involved the synthesis of new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives as potential biological agents. These compounds showed significant inhibition of bacterial and fungal growth, suggesting antimicrobial properties (Akbari et al., 2008). Similarly, thieno[2,3-d]pyrimidine derivatives synthesized from 2-acylaminothiophene-3-carboxamide derivatives showed antifungal activity, further indicating the potential of these compounds in antimicrobial research (Konno et al., 1989).
Analgesic Properties
Methylation at specific positions in the pyridine moiety of related compounds has been explored to enhance their analgesic properties. This modification was found to increase the biological activity of para-substituted derivatives, demonstrating the potential for developing new analgesics (Ukrainets et al., 2015).
Antifolate Inhibitors
Derivatives of this compound have been synthesized as potential inhibitors of thymidylate synthase (TS), indicating their possible use as antitumor and antibacterial agents. These compounds showed varying degrees of potency against human TS, suggesting their potential in cancer research and therapy (Gangjee et al., 1996).
Antimicrobial Activity
Several derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Notably, some compounds in this series exhibited more activity against certain strains of bacteria and fungi than reference drugs, highlighting their potential as novel antimicrobial agents (Kolisnyk et al., 2015).
Future Directions
The future directions for the study of this compound include further exploration of its potential therapeutic effects, as well as the development of more potent and efficacious drugs with pyrimidine scaffold . The design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives using a microwave technique is a promising approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2/c1-22-14(17(24)20-12-7-5-11(19)6-8-12)10-13-16(22)21-15-4-2-3-9-23(15)18(13)25/h2-10H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARYUJIKQNYBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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